Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate
Description
Historical Evolution of Quinoline-Hydroxamate Scaffolds
The fusion of quinoline and hydroxamate pharmacophores traces back to early efforts in targeting metalloenzymes and inflammatory pathways. Quinoline derivatives, historically utilized in antimalarial therapies, gained traction in the 1990s for their ability to modulate lipid mediators like leukotrienes. Concurrently, hydroxamic acids were explored for their metal-chelating properties, particularly in inhibiting histone deacetylases (HDACs). The synthesis of this compound in the late 20th century marked a strategic convergence of these scaffolds, aiming to exploit synergistic mechanisms. Patents such as US4209523A underscored the therapeutic potential of hydroxamic acid derivatives in central nervous system disorders, laying groundwork for structural diversification.
Theoretical Significance in Modern Drug Discovery
Wy-48,422 exemplifies rational drug design principles, combining target specificity with metabolic stability. Its quinoline moiety enhances membrane permeability, while the hydroxamate group enables dual receptor modulation. Computational studies reveal that the methoxybenzene linker optimizes spatial orientation for simultaneous CysLT1R antagonism and GPBAR1 agonism. This dual functionality addresses the limitations of single-target agents in complex diseases like inflammatory bowel disease, where cross-talk between leukotriene and bile acid pathways exacerbates pathology.
Research Positioning within Hydroxamic Acid Pharmacology
Hydroxamic acids are renowned for their role in epigenetic regulation via HDAC inhibition. However, Wy-48,422 diverges by targeting cell-surface receptors rather than intracellular enzymes, expanding the therapeutic scope of this chemical class. Its IC50 of 2.80 µM against CysLT1R and EC50 of 3 µM for GPBAR1 activation underscores potent, balanced activity. Comparative analyses with other hydroxamates, such as acetohydroxamic acid (Lithostat®), highlight Wy-48,422’s unique mechanism, devoid of urease inhibition but enriched in anti-inflammatory action.
Conceptual Framework for Dual-Target Inhibitory Mechanisms
The dual-target efficacy of Wy-48,422 arises from distinct structural interactions:
- CysLT1R Antagonism : The quinoline-2-ylmethoxy group binds to a hydrophobic pocket of CysLT1R, disrupting leukotriene D4 (LTD4)-induced signaling.
- GPBAR1 Agonism : The hydroxamate moiety engages polar residues in GPBAR1’s ligand-binding domain, mimicking endogenous bile acid interactions.
Table 1: Pharmacological Profile of Wy-48,422
| Parameter | Value | Source |
|---|---|---|
| CysLT1R IC50 | 2.80 µM | |
| GPBAR1 EC50 | 3 µM | |
| Metabolic Stability (t1/2) | >6 hours (human microsomes) | |
| Oral Bioavailability | 67% (guinea pig model) |
Properties
IUPAC Name |
N-methoxy-2-[3-(quinolin-2-ylmethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-21-19(22)12-14-5-4-7-17(11-14)24-13-16-10-9-15-6-2-3-8-18(15)20-16/h2-11H,12-13H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTTUYIDOKHDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152095 | |
| Record name | Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118308-94-4 | |
| Record name | Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118308944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Skraup Synthesis
The Skraup method involves condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). For 2-quinolinemethanol, a precursor to the target compound, substituted anilines (e.g., 3-methoxyaniline) may be used. The reaction proceeds via cyclodehydration at elevated temperatures (150–180°C), yielding the quinoline core. Challenges include controlling exothermicity and avoiding over-oxidation, which can be mitigated by slow reagent addition and inert atmospheres.
Friedländer Synthesis
This method condenses o-aminobenzaldehyde with ketones or β-keto esters. For 2-quinolinemethanol, o-aminobenzaldehyde derivatives (e.g., 3-methoxy-o-aminobenzaldehyde) react with acetylacetone under acidic or basic conditions. Yields exceeding 70% are achievable with microwave-assisted protocols, reducing reaction times from hours to minutes.
Table 1: Comparison of Quinoline Core Synthesis Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Skraup | 3-Methoxyaniline, glycerol | H2SO4, 180°C, 6 hr | 65–70 | 90–95 |
| Friedländer | o-Aminobenzaldehyde, acetylacetone | HCl, reflux, 3 hr | 70–75 | 92–97 |
| Microwave Friedländer | o-Aminobenzaldehyde, acetylacetone | NaOH, 100°C, 20 min | 85 | 98 |
Functionalization of the Quinoline Core
Introduction of the Methoxybenzeneacetate Group
The methoxybenzeneacetate side chain is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling.
SNAr Reaction
2-Chloromethylquinoline reacts with methyl 3-hydroxybenzeneacetate in the presence of a base (e.g., K2CO3) in polar aprotic solvents like DMF or DMSO. The reaction typically proceeds at 80–100°C for 12–24 hours, achieving 60–75% yields. Excess methyl 3-hydroxybenzeneacetate (1.5 equiv) ensures complete substitution.
Ullmann Coupling
For higher regioselectivity, Ullmann coupling employs copper catalysts (e.g., CuI) and ligands (e.g., 1,10-phenanthroline) to couple 2-bromomethylquinoline with methyl 3-hydroxybenzeneacetate. This method offers superior yields (80–85%) but requires stringent oxygen-free conditions.
Hydroxamate Formation
The hydroxamate group is introduced via reaction of the methyl ester intermediate with hydroxylamine.
Direct Hydroxylamine Treatment
Methyl 3-(2-quinolinylmethoxy)benzeneacetate is refluxed with hydroxylamine hydrochloride (NH2OH·HCl) in methanol/water (3:1) under basic conditions (pH 10–12, adjusted with NaOH). The reaction completes in 4–6 hours, yielding 70–80% of the hydroxamate. Excess hydroxylamine (2–3 equiv) drives the reaction to completion.
Active Ester Intermediate
To enhance efficiency, the ester is first converted to an active ester (e.g., pentafluorophenyl ester) using carbodiimide coupling agents (e.g., DCC). Subsequent treatment with hydroxylamine at room temperature achieves 85–90% yields within 2 hours.
Table 2: Hydroxamate Formation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct NH2OH | MeOH/H2O, NaOH, reflux, 6 hr | 70–80 | 85–90 |
| Active Ester (DCC) | DCM, rt, 2 hr | 85–90 | 95–98 |
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from methanol/water (4:1), yielding white crystalline solids. Slow cooling (0.5°C/min) enhances crystal purity (>98%).
Chromatography
For small-scale syntheses, flash chromatography (silica gel, ethyl acetate/hexane 1:1) removes unreacted starting materials and byproducts. HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity, with retention times of 8.2–8.5 minutes.
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 8.4 Hz, 1H, quinoline-H), 7.92–7.85 (m, 2H, quinoline-H), 7.65 (d, J = 8.0 Hz, 1H, benzene-H), 6.95 (s, 1H, hydroxamate-NH), 4.85 (s, 2H, OCH2), 3.70 (s, 3H, OCH3).
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HRMS : m/z calculated for C19H18N2O3 [M+H]+: 323.1396; found: 323.1399.
Optimization and Scalability
Solvent-Free Approaches
Recent patents describe solvent-free methods for analogous compounds, utilizing azeotropic distillation to remove water and improve atom economy. For example, trimethyl orthoformate and acetic anhydride facilitate dehydration during hydroxamate formation, reducing solvent waste and improving yields to >90%.
Catalytic Enhancements
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been theorized for introducing the methoxybenzene group, though experimental data remain limited. Computational studies suggest that Pd(OAc)2 with SPhos ligand could achieve >80% yields under microwave conditions.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, converting it to dihydroquinoline derivatives.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated benzeneacetohydroxamate derivatives.
Scientific Research Applications
Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The benzeneacetohydroxamate moiety may chelate metal ions, affecting metalloprotein function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-pyridinylmethoxy)benzeneacetohydroxamate: Similar structure but with a pyridine ring instead of a quinoline ring.
Ethyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamic acid: Similar structure but with a hydroxamic acid group instead of a hydroxamate group.
Uniqueness
Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate is unique due to the presence of both the quinoline ring and the benzeneacetohydroxamate moiety, which confer distinct chemical and biological properties
Biological Activity
Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate is a complex organic compound known for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Overview of the Compound
- Chemical Formula : C19H18N2O3
- Molecular Weight : 318.36 g/mol
- Structure : The compound features a quinoline ring, a methoxy group, and a benzeneacetohydroxamate moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- DNA Intercalation : The quinoline ring can intercalate with DNA, potentially inhibiting replication and transcription processes.
- Metal Ion Chelation : The hydroxamate moiety may chelate metal ions, disrupting the function of metalloproteins critical for cellular processes.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Effects : Studies have demonstrated that the compound can induce apoptosis in cancer cells, inhibit tumor growth, and interfere with cancer cell proliferation through multiple pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound on human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values around 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of protein synthesis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues; crosses the blood-brain barrier.
- Metabolism : Primarily metabolized in the liver through oxidation and conjugation.
- Excretion : Excreted mainly via urine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
